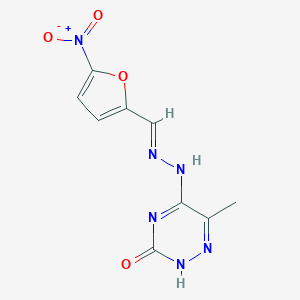
4-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(2-furylmethyl)cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(2-furylmethyl)cyclohexanecarboxamide is a chemical compound that has gained attention in scientific research due to its potential as a drug candidate. This compound is a member of the thienylcyclohexanecarboxamide family, which is known for its anti-inflammatory and analgesic properties. In
Mecanismo De Acción
The mechanism of action of 4-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(2-furylmethyl)cyclohexanecarboxamide involves the inhibition of the NF-κB signaling pathway. This pathway is involved in the regulation of immune responses and the production of pro-inflammatory cytokines. By inhibiting this pathway, this compound reduces the activation of immune cells and the production of pro-inflammatory cytokines, resulting in anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
4-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(2-furylmethyl)cyclohexanecarboxamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated its ability to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the activation of immune cells, such as macrophages and T cells. In vivo studies have shown its analgesic effects in animal models of pain, as well as its potential as a treatment for neuropathic pain and inflammatory bowel disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(2-furylmethyl)cyclohexanecarboxamide in lab experiments is its specificity for the NF-κB signaling pathway. This compound has been shown to selectively inhibit this pathway, without affecting other signaling pathways. This makes it a useful tool for studying the role of the NF-κB pathway in immune responses and inflammation. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the safety and toxicity of this compound in vivo.
Direcciones Futuras
There are several future directions for research on 4-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(2-furylmethyl)cyclohexanecarboxamide. One direction is to further explore its potential as a treatment for inflammatory bowel disease and neuropathic pain. Another direction is to investigate its effects on other signaling pathways involved in immune responses and inflammation. Additionally, further studies are needed to determine the safety and toxicity of this compound in vivo, as well as its pharmacokinetics and pharmacodynamics. Overall, 4-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(2-furylmethyl)cyclohexanecarboxamide shows promise as a drug candidate for the treatment of inflammatory and painful conditions, and further research is warranted.
Métodos De Síntesis
The synthesis of 4-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(2-furylmethyl)cyclohexanecarboxamide involves the reaction of 4-butylcyclohexanone with 2-furylacetic acid in the presence of thionyl chloride. The resulting product is then reacted with thiosemicarbazide to yield the final compound. This synthesis method has been optimized to yield high purity and yield of the compound.
Aplicaciones Científicas De Investigación
4-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(2-furylmethyl)cyclohexanecarboxamide has been studied for its potential as an anti-inflammatory and analgesic drug candidate. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines and reduces the activation of immune cells. In vivo studies have demonstrated its analgesic effects in animal models of pain. Furthermore, this compound has shown potential as a treatment for neuropathic pain and inflammatory bowel disease.
Propiedades
Fórmula molecular |
C20H31NO4S |
|---|---|
Peso molecular |
381.5 g/mol |
Nombre IUPAC |
4-butyl-N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C20H31NO4S/c1-2-3-5-16-7-9-17(10-8-16)20(22)21(14-19-6-4-12-25-19)18-11-13-26(23,24)15-18/h4,6,12,16-18H,2-3,5,7-11,13-15H2,1H3 |
Clave InChI |
LQUDPKLQGVMOIK-UHFFFAOYSA-N |
SMILES |
CCCCC1CCC(CC1)C(=O)N(CC2=CC=CO2)C3CCS(=O)(=O)C3 |
SMILES canónico |
CCCCC1CCC(CC1)C(=O)N(CC2=CC=CO2)C3CCS(=O)(=O)C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3-[({2-(2-furyl)-2-[(4-methylphenyl)sulfonyl]ethyl}amino)sulfonyl]propanoate](/img/structure/B241191.png)
![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-[2-(2-furyl)-2-(4-morpholinyl)ethyl]propanamide](/img/structure/B241202.png)

![5-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-2H-1,2,4-triazin-3-one](/img/structure/B241209.png)

![isobutyl [(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetate](/img/structure/B241216.png)




![5-{[3-(4-methylphenoxy)propyl]sulfanyl}-4H-1,2,4-triazol-3-amine](/img/structure/B241239.png)

![Ethyl 2-{[4-(2-ethoxy-1-methyl-2-oxoethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B241248.png)
![N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B241250.png)